molecular formula C8H6BrClN2O B3293871 6-Bromo-3-chloro-4-methoxy (1H)indazole CAS No. 885523-17-1

6-Bromo-3-chloro-4-methoxy (1H)indazole

Cat. No.: B3293871
CAS No.: 885523-17-1
M. Wt: 261.5 g/mol
InChI Key: ZCCFLSPSQPTTPV-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-4-methoxy (1H)indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-4-methoxy (1H)indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization under specific conditions . Another approach involves the use of 2-azidobenzaldehydes and amines to form indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .

Industrial Production Methods

Industrial production of this compound may involve metal-catalyzed reactions to ensure high yields and minimal byproducts. For example, a Cu(OAc)2-catalyzed reaction using oxygen as the terminal oxidant can be employed to form the N–N bond in the indazole structure .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-4-methoxy (1H)indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine, chlorine, and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indazoles.

Scientific Research Applications

6-Bromo-3-chloro-4-methoxy (1H)indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-4-methoxy (1H)indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound may also interact with other enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

6-Bromo-3-chloro-4-methoxy (1H)indazole can be compared with other indazole derivatives, such as:

The presence of different substituents in these compounds can significantly alter their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

6-bromo-3-chloro-4-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCFLSPSQPTTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NNC(=C12)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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